molecular formula C11H12N2O B13323591 (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13323591
M. Wt: 188.23 g/mol
InChI Key: VQGDJTMRYLXMJZ-UHFFFAOYSA-N
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Description

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired compound. Common reagents used in this synthesis include sodium hydroxide and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazole-4-amine

Uniqueness

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may lack the hydroxyl group or possess different functional groups .

Properties

IUPAC Name

(3-methyl-1-phenylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDJTMRYLXMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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